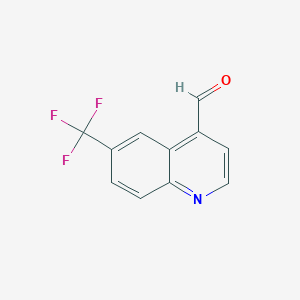

6-(Trifluoromethyl)quinoline-4-carbaldehyde

Description

6-(Trifluoromethyl)quinoline-4-carbaldehyde is a quinoline derivative featuring a trifluoromethyl (-CF₃) group at the 6-position and a formyl (-CHO) substituent at the 4-position. This compound is of significant interest in medicinal and materials chemistry due to the electron-withdrawing nature of the -CF₃ group, which enhances stability and influences electronic properties. Its carbaldehyde group serves as a reactive handle for further functionalization, enabling applications in ligand design, catalysis, and drug discovery .

Properties

IUPAC Name |

6-(trifluoromethyl)quinoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO/c12-11(13,14)8-1-2-10-9(5-8)7(6-16)3-4-15-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVSBBRLWRMXLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633371 | |

| Record name | 6-(Trifluoromethyl)quinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482587-03-1 | |

| Record name | 6-(Trifluoromethyl)-4-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482587-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)quinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)quinoline-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with pyridine-3-carbaldehyde and allylmagnesium bromide . The reaction conditions often involve the use of solvents like ethanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification processes such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)quinoline-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 6-(Trifluoromethyl)quinoline-4-carboxylic acid.

Reduction: Formation of 6-(Trifluoromethyl)quinoline-4-methanol.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules:

6-(Trifluoromethyl)quinoline-4-carbaldehyde serves as a crucial building block in organic synthesis. It is utilized in the development of more complex organic molecules, particularly in pharmaceutical chemistry where it can be modified to create new drug candidates. The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate biological membranes and interact with cellular targets.

Biological Research

Enzyme Interactions and Biochemical Assays:

This compound is employed in studying enzyme interactions and as a probe in biochemical assays. Its aldehyde functional group allows it to form covalent bonds with nucleophilic sites on proteins, which can inhibit enzyme function or alter activity, thus modulating various biochemical pathways .

Antimicrobial and Anticancer Activities:

Research indicates that this compound exhibits promising antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, it has demonstrated significant anticancer activity across multiple carcinoma cell lines, suggesting potential therapeutic applications in oncology.

Industrial Applications

Production of Specialty Chemicals:

In industry, this compound is utilized to produce specialty chemicals and materials with unique properties, such as fluorinated polymers. These materials benefit from the compound’s chemical characteristics, enhancing their performance in applications ranging from coatings to electronic materials.

Neuroprotective Effects

A study involving SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound significantly reduced cell death caused by amyloid beta exposure. The compound enhanced cell viability and reduced markers of oxidative stress, indicating its potential for neuroprotective applications.

Antimicrobial Evaluation

In comparative studies with known antibiotics, this compound showed superior activity against resistant bacterial strains. Its effectiveness against MRSA highlights its potential as a new therapeutic agent for treating resistant infections.

Pharmacokinetics and Mechanism of Action

Mechanism of Action:

The mechanism by which this compound exerts its biological effects is primarily through its interaction with molecular targets within cells. The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake. The aldehyde group can form covalent bonds with proteins, potentially inhibiting their function or altering their activity .

Pharmacokinetic Profile:

The pharmacokinetic characteristics of this compound suggest favorable absorption and distribution, particularly relevant for its neuroprotective applications due to its ability to cross the blood-brain barrier.

The following table summarizes the biological activity data for this compound:

| Activity | Type | IC50 (µM) | Target |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 5.0 | Bacterial cell wall synthesis |

| Antibacterial | Escherichia coli | 4.5 | Bacterial cell wall synthesis |

| Anticancer | Various carcinoma cells | Varies | Multiple cellular pathways |

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)quinoline-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, such as antibacterial or antineoplastic activities .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the quinoline scaffold critically determine physicochemical properties. Below is a comparative analysis:

| Compound Name | Substituents | Electronic Effects | Molecular Weight (g/mol) |

|---|---|---|---|

| 6-(Trifluoromethyl)quinoline-4-carbaldehyde | -CF₃ (C6), -CHO (C4) | Strong electron-withdrawing (-CF₃), reactive aldehyde | 229.17 (estimated) |

| 6-Methoxyquinoline-4-carbaldehyde | -OCH₃ (C6), -CHO (C4) | Electron-donating (-OCH₃), moderate reactivity | 201.20 |

| 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline | -Cl (C6), -CF₃ (C4), cyclopropyl (C2) | Halogen (-Cl) and -CF₃ create electron-deficient core | 271.67 |

| 4,6,8-Triarylquinoline-3-carbaldehydes | Aryl groups (C4, C6, C8), -CHO (C3) | Extended conjugation, tunable photophysics | ~350–450 (varies by aryl) |

Key Observations :

- Electron-withdrawing vs. donating groups: The -CF₃ group in this compound increases electrophilicity at the carbaldehyde, favoring nucleophilic additions compared to the methoxy analogue .

Biological Activity

6-(Trifluoromethyl)quinoline-4-carbaldehyde (6-(CF₃)QC) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The trifluoromethyl group enhances its chemical properties, making it a valuable candidate for various therapeutic applications, including antimicrobial, antimalarial, and anticancer activities. This article explores the biological activity of 6-(CF₃)QC, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 6-(CF₃)QC is characterized by:

- Molecular Formula : C10H6F3N

- Functional Groups : A trifluoromethyl (CF₃) group and an aldehyde (CHO) group.

These groups contribute to its biological activity by enhancing lipophilicity and metabolic stability, allowing it to interact effectively with various biological targets.

The mechanism of action of 6-(CF₃)QC involves:

- Interaction with Enzymes : The trifluoromethyl group improves the compound's ability to bind to enzymes and receptors, potentially leading to inhibition or modulation of their activity.

- Antimicrobial Activity : It has been shown to exhibit potent antibacterial properties, particularly against strains of Mycobacterium tuberculosis and other pathogens .

- Anticancer Activity : Studies indicate that 6-(CF₃)QC can induce cytotoxic effects in cancer cell lines, demonstrating potential as an anticancer agent .

Antimicrobial Activity

6-(CF₃)QC has been evaluated for its antimicrobial properties against various bacteria and fungi. Notably:

- Antitubercular Activity : It has shown significant efficacy against Mycobacterium tuberculosis with improved potency compared to standard treatments .

- Broad-spectrum Antibacterial Effects : The compound exhibits activity against multiple bacterial strains, making it a candidate for further development as an antibiotic.

Antimalarial Activity

Research indicates that derivatives of quinoline with fluorinated substituents enhance antimalarial efficacy. Specifically:

- Structure-Activity Relationship : The presence of the trifluoromethyl group has been linked to improved antiplasmodial activity compared to non-fluorinated analogues .

Anticancer Activity

The anticancer potential of 6-(CF₃)QC is supported by studies showing:

- Cytotoxicity Against Cancer Cell Lines : It has demonstrated significant cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (Caco-2), with IC50 values indicating potent activity .

Comparative Analysis

To better understand the significance of 6-(CF₃)QC in medicinal chemistry, a comparison with similar compounds is presented below:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 6-Fluoroquinoline | C9H6F1N | Contains a fluorine atom; used in drug synthesis. |

| 2-(Trifluoromethyl)quinoline | C10H7F3N | Similar trifluoromethyl substitution but different position; investigated for similar biological activities. |

| 4-Methylquinoline | C10H9N | Lacks trifluoromethyl substitution; commonly used in organic synthesis but less potent biologically. |

The unique trifluoromethyl group in 6-(CF₃)QC significantly enhances its biological activity compared to other quinoline derivatives, making it a promising candidate for drug development.

Case Studies

-

Antitubercular Screening :

In a study evaluating various quinoline derivatives, 6-(CF₃)QC was found to exhibit superior antitubercular activity compared to traditional drugs like rifampicin and isoniazid. The study highlighted the enhanced permeability and efficacy attributed to the trifluoromethyl substitution . -

Anticancer Efficacy :

A recent investigation into the cytotoxic effects of quinoline derivatives revealed that 6-(CF₃)QC induced apoptosis in MCF-7 cells with an IC50 value significantly lower than that of doxorubicin, suggesting its potential as an effective chemotherapeutic agent .

Q & A

Q. What synthetic strategies are effective for preparing 6-(Trifluoromethyl)quinoline-4-carbaldehyde?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the introduction of the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions. For example:

Quinoline Core Formation : Use Friedländer or Skraup synthesis to construct the quinoline backbone.

Trifluoromethyl Introduction : Employ reagents like CF₃Cu or CF₃SiMe₃ under Pd-catalyzed conditions .

Aldehyde Functionalization : Oxidize a methyl group (e.g., using MnO₂) or introduce via Vilsmeier-Haack formylation .

Key Optimization : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography. Reaction yields improve with anhydrous conditions and controlled temperature (e.g., 0–60°C) .

Q. How can researchers confirm the molecular structure of this compound?

- Methodological Answer : Combine spectroscopic and analytical techniques:

- NMR : Look for characteristic signals:

- Aldehyde proton: δ 10.2–10.5 ppm (¹H NMR).

- Quinoline protons: δ 7.5–9.0 ppm (aromatic region).

- ¹⁹F NMR: CF₃ group at δ -60 to -65 ppm .

- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 240.1 (calculated for C₁₁H₆F₃NO).

- Elemental Analysis : Match C/F/N ratios (±0.3%) .

Q. What are the recommended safety protocols for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/storage.

- Storage : Keep in airtight containers under nitrogen at -20°C to prevent aldehyde oxidation .

- Decontamination : Neutralize spills with 10% sodium bicarbonate, followed by ethanol rinse .

Advanced Research Questions

Q. How to resolve contradictory spectroscopic data (e.g., unexpected NMR signals) for this compound?

- Methodological Answer :

- Deuterated Solvents : Confirm solvent purity (e.g., DMSO-d₆ vs. CDCl₃) to rule out solvent shifts .

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., quinoline H-3 vs. H-5) .

- Dynamic Effects : Check for tautomerism or rotameric forms via variable-temperature NMR .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., kinase domains) to assess binding affinity.

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to evaluate stability of ligand-protein complexes .

- QSAR Analysis : Corrogate electronic effects of CF₃ on binding (e.g., Hammett σ constants) .

Q. How to address discrepancies in reported bioactivity data for quinoline derivatives like this compound?

- Methodological Answer :

- Dose-Response Curves : Test across a wide concentration range (nM–μM) to identify IC₅₀ variability.

- Positive Controls : Compare with known inhibitors (e.g., chloroquine for antimalarial assays).

- Assay Replicates : Use ≥3 biological replicates and statistical validation (e.g., ANOVA) .

Q. What methodologies evaluate the chemical stability of this compound under varying conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to heat (40–80°C), humidity (75% RH), and UV light. Monitor via:

- HPLC : Track aldehyde oxidation (retention time shift).

- LC-MS : Identify degradation products (e.g., carboxylic acid derivatives) .

- Kinetic Stability : Calculate half-life (t₁/₂) in buffer solutions (pH 1–12) at 37°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.